molecular formula C11H16N4O3 B10960782 N-cyclopentyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-cyclopentyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10960782
M. Wt: 252.27 g/mol
InChI Key: KRDXCXNJGYQIHU-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 4-nitro-1H-pyrazole-1-carboxylic acid under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Reduction of the nitro group: This yields N-cyclopentyl-3-(4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution reactions: These can yield various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

N-cyclopentyl-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C11H16N4O3/c16-11(13-9-3-1-2-4-9)5-6-14-8-10(7-12-14)15(17)18/h7-9H,1-6H2,(H,13,16)

InChI Key

KRDXCXNJGYQIHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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